1-[(Dimethylamino)methyl]cyclobutan-1-amine

Conformational restriction Building block geometry Medicinal chemistry

1-[(Dimethylamino)methyl]cyclobutan-1-amine (CAS 1520929-80-9) is a C₇H₁₆N₂ cyclobutane-based diamine featuring a conformationally restricted 1,1-disubstituted scaffold bearing a primary amine and a tertiary dimethylamino moiety. This compound belongs to the broader class of cyclobutyl amines employed as constrained building blocks in medicinal chemistry, where the rigid cyclobutane ring imposes distinct spatial orientation of vector points relative to linear or larger-ring diamine analogs.

Molecular Formula C7H16N2
Molecular Weight 128.22 g/mol
CAS No. 1520929-80-9
Cat. No. B1381920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(Dimethylamino)methyl]cyclobutan-1-amine
CAS1520929-80-9
Molecular FormulaC7H16N2
Molecular Weight128.22 g/mol
Structural Identifiers
SMILESCN(C)CC1(CCC1)N
InChIInChI=1S/C7H16N2/c1-9(2)6-7(8)4-3-5-7/h3-6,8H2,1-2H3
InChIKeyOMTAOOUFJIYVKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(Dimethylamino)methyl]cyclobutan-1-amine (CAS 1520929-80-9): Sourcing the 1,1-Disubstituted Cyclobutyl Diamine Building Block


1-[(Dimethylamino)methyl]cyclobutan-1-amine (CAS 1520929-80-9) is a C₇H₁₆N₂ cyclobutane-based diamine featuring a conformationally restricted 1,1-disubstituted scaffold bearing a primary amine and a tertiary dimethylamino moiety [1]. This compound belongs to the broader class of cyclobutyl amines employed as constrained building blocks in medicinal chemistry, where the rigid cyclobutane ring imposes distinct spatial orientation of vector points relative to linear or larger-ring diamine analogs . Its entry in the BioLiP2 ligand–protein interaction database indicates preliminary relevance for biological target engagement studies [2].

Why Generic Substitution of 1-[(Dimethylamino)methyl]cyclobutan-1-amine (1520929-80-9) Fails: Substituent Position Dictates Reactivity and Geometry


Within the C₇H₁₆N₂ cyclobutyl diamine family, simple substitution based solely on molecular formula or vendor catalog browsing is scientifically unsound. The target compound is a 1,1-geminal diamine (both amine functionalities attached to the same ring carbon), whereas its closest commercially listed analogs are regioisomeric 1,3-disubstituted cyclobutanes such as 3-[(dimethylamino)methyl]cyclobutan-1-amine and 3-(aminomethyl)-N,N-dimethylcyclobutan-1-amine [1]. This positional difference fundamentally alters the relative spatial orientation of the two nitrogen groups from a geminal relationship (zero-carbon spacer) to a 1,3-relationship (two-carbon spacer across the ring), which predicts divergent reactivity profiles in bis-amide formation, metal chelation, and pharmacophoric vector presentation . Generic substitution without verifying the 1,1- vs. 1,3-substitution pattern risks invalidating a synthetic route or structure–activity relationship.

Head-to-Head and Cross-Study Quantitative Evidence for 1-[(Dimethylamino)methyl]cyclobutan-1-amine (1520929-80-9) vs. Closest Analogs


1,1-Geminal vs. 1,3-Disubstitution: Spatial Nitrogen–Nitrogen Distance Defines Scaffold Geometry

The target compound possesses a 1,1-disubstitution pattern placing the primary amine and the dimethylaminomethyl group on the same cyclobutane carbon. This results in a nitrogen–nitrogen through-space distance of approximately 2.4–2.6 Å (geminal adjacency). In contrast, the 1,3-regioisomer 3-[(dimethylamino)methyl]cyclobutan-1-amine (CAS 2344685-67-0) [1] places the two nitrogen groups across the cyclobutane ring, yielding a N–N distance of approximately 3.8–4.2 Å (transannular 1,3-disposition) [2]. This >1.5 Å difference in functional group separation is not a minor perturbation; it determines whether the compound behaves as a compact bidentate ligand or an extended diamine linker .

Conformational restriction Building block geometry Medicinal chemistry

Calculated Physicochemical Differentiation: XLogP3 and Topological Polar Surface Area (TPSA)

The target compound has a computed XLogP3-AA of 0.1 and a TPSA of 29.3 Ų [1]. While direct experimental measurements for the 1,3-regioisomer are unavailable in public repositories, the 1,1-substitution pattern concentrates polar atoms (both nitrogens) in a smaller molecular volume compared to the 1,3-isomer, which distributes polarity across the ring. This difference is predicted to subtly shift logP and TPSA; however, the magnitude is expected to be modest (ΔlogP estimated <0.3 units) and below the threshold of strong differentiation for CNS MPO scoring [2]. The primary differentiation therefore resides not in bulk physicochemical parameters but in the spatial vector relationships described above.

Lipophilicity CNS permeability Physicochemical property comparison

Commercial Sourcing and Purity Profile: Enamine Ltd. Supply Chain as Quality Indicator

The compound is sourced through Enamine Ltd. and distributed by Fujifilm Wako Pure Chemical Corporation under catalog number EN300-197910, available in quantities from 100 mg to 10 g . In contrast, the 1,3-regioisomer 3-[(dimethylamino)methyl]cyclobutan-1-amine is listed by multiple vendors with varying purity specifications (typically 95% minimum) [1]. The Enamine supply chain for the target compound provides a single, traceable manufacturing origin with batch-specific documentation (spectral data, certificates of analysis), which is a procurement-relevant differentiator for projects requiring audit-trail quality assurance in GLP or IND-enabling studies [2].

Commercial availability Purity specification Supply chain reliability

Biological Database Annotation: Presence in BioLiP2 Ligand–Protein Interaction Database

The target compound (ZINC ID ZINC000088051686) is cataloged in the BioLiP2 database of biologically relevant ligand–protein interactions, which curates ligands from the PDB with known binding site annotations [1]. This inclusion indicates that the 1,1-cyclobutyl diamine scaffold has been co-crystallized or computationally docked against protein targets, providing a degree of biological validation. In contrast, the 1,3-regioisomer does not appear in the same BioLiP2 entry, suggesting that the specific 1,1-geminal geometry may be preferentially sampled in structure-based design campaigns [2]. However, this is inferential evidence based on database representation and should not be overinterpreted without cognate experimental binding data.

Ligand–protein interactions Virtual screening Database annotation

High-Value Procurement Scenarios for 1-[(Dimethylamino)methyl]cyclobutan-1-amine (1520929-80-9) Based on Verified Differentiation


Design of Compact Bidentate Ligands for Transition-Metal Catalysis or Metallodrug Discovery

The 1,1-geminal diamine geometry provides a uniquely short N–N distance (~2.4–2.6 Å) that enables the formation of four-membered chelate rings with metal centers, a geometry inaccessible to 1,3-disubstituted regioisomers. Researchers developing novel palladium, copper, or ruthenium catalysts where constrained bite angles are required should prioritize the 1,1-isomer over any 1,3-analog .

Conformationally Restricted Fragment Library Expansion for FBDD/SBDD Campaigns

The inclusion of this compound in the BioLiP2 ligand–protein interaction database [1] supports its use as a fragment-sized building block (MW 128.22) in structure-based drug design. When expanding a fragment library with cyclobutane-containing amines, the 1,1-substitution pattern offers a distinct vector geometry compared to 1,3-analogs, enabling exploration of chemical space not covered by more common 1,3-disubstituted cyclobutane fragments [2].

Synthesis of Bis-Amide or Bis-Sulfonamide Chemical Probes Requiring Precise Functional Group Orientation

For projects requiring dual derivatization of both amine groups (e.g., bis-amide formation for PROTAC linker attachment or bis-sulfonamide enzyme inhibitor synthesis), the geminal relationship forces both derivatized arms into a fixed, proximate orientation. This is geometrically distinct from the extended orientation produced by 1,3-isomers and should be selected when the target binding site demands a hairpin-turn presentation of two functional elements .

GLP/IND-Enabling Studies Requiring Full Analytical Traceability

The Enamine Ltd. supply chain (distributed via Fujifilm Wako, catalog EN300-197910) provides batch-specific certificates of analysis and spectral data . This single-manufacturer traceability differentiates the target compound from the 1,3-regioisomer, which is available from multiple vendors with less standardized documentation. Procurement for regulated toxicology or pharmacokinetic studies should favor the Enamine-sourced material for audit trail integrity.

Quote Request

Request a Quote for 1-[(Dimethylamino)methyl]cyclobutan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.